molecular formula C10H9NO2 B1619582 1H-3-benzazepine-2,4(3H,5H)-dione CAS No. 2184-00-1

1H-3-benzazepine-2,4(3H,5H)-dione

Cat. No. B1619582
Key on ui cas rn: 2184-00-1
M. Wt: 175.18 g/mol
InChI Key: VAZUVSAEURIXET-UHFFFAOYSA-N
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Patent
US07989444B2

Procedure details

4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide (41.2 g) was dissolved in 600 ml of H2O that was previously heated to 85° C. Sodium acetate trihydrate (18.5 g) was added portion wise and the solution was heated to 90° C. for 3 h. Cooling to room temperature caused the precipitation of a white solid that was filtered-off, washed with water and desiccated under reduced pressure to afford the title compound (20.4 g, 90% yield).
Name
4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br.Br[C:3]1[N:9]=[C:8](N)[CH2:7][C:6]2[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=2[CH:4]=1.[OH2:15].[OH2:16].O.C([O-])(=O)C.[Na+]>O>[CH2:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[CH2:7][C:8](=[O:15])[NH:9][C:3]1=[O:16] |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide
Quantity
41.2 g
Type
reactant
Smiles
Br.BrC1=CC2=C(CC(=N1)N)C=CC=C2
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation of a white solid
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1C(NC(CC2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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